9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
9-(2-Furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (hereafter referred to as Compound 7) is a chromeno-oxazine derivative characterized by a fused tricyclic system. Its structure comprises a chromene core (benzopyran) annulated with a 1,3-oxazine ring, substituted at position 9 with a 2-furylmethyl group and at positions 3 and 4 with methyl groups (Figure 1). This compound is synthesized via aminomethylation of hydroxylated flavonoids or coumarins with heterocyclic amines, followed by cyclization under controlled conditions .
Key structural features include:
- Methyl groups: The 3,4-dimethyl substituents likely improve lipophilicity and metabolic stability.
- Oxazine ring: The 1,3-oxazine moiety contributes to tautomerism and hydrogen-bonding capabilities, as observed in related chromeno-oxazines .
Compound 7 has demonstrated dual activity in osteoporosis treatment, promoting osteoblast formation via BMP/Smad pathway modulation and inhibiting osteoclastogenesis via RANK/RANKL/OPG pathway regulation. It outperformed the reference drug ipriflavone in murine models .
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
9-(furan-2-ylmethyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C18H17NO4/c1-11-12(2)18(20)23-17-14(11)5-6-16-15(17)9-19(10-22-16)8-13-4-3-7-21-13/h3-7H,8-10H2,1-2H3 |
InChI Key |
NPTQMCDIHUUWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-component reactions. One common method includes the condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions, catalyzed by pyridinium-based ionic liquids . This method offers good to excellent yields and is efficient in terms of reaction time and material usage.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-oxazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of Compound 7 with structurally analogous compounds (Tables 1–2).
Table 1: Structural and Physicochemical Comparison
*Calculated using PubChem molecular weight tool.
Key Structural Insights :
Substituent Position 9: Compound 7’s 2-furylmethyl group distinguishes it from hydroxyalkyl (e.g., 4a, 4e) or halogenated aryl (e.g., 859108-83-1) substituents. The furan ring may enhance bioavailability due to improved solubility and reduced steric hindrance compared to bulkier groups .
Substituent Position 3 :
- Methyl groups in Compound 7 vs. methoxy or trifluoromethyl groups in analogs (e.g., 4h, 4i in ) reduce polarity, favoring membrane permeability.
Key Functional Insights :
Anti-Osteoporosis Activity: Compound 7’s dual activity is unique among chromeno-oxazines. Most analogs (e.g., antimalarial or anti-inflammatory derivatives) target single pathways. Its 2-furylmethyl group may facilitate binding to both BMP/Smad (osteoblast) and RANKL (osteoclast) receptors . In contrast, 3,4-dimethyl substituents in dichlorophenyl analogs (e.g., 859108-83-1) lack reported bone-modulating effects .
Antimalarial vs. Antiviral Activity: Ferrocenyl derivatives (e.g., 12b, 13 in ) show potent antimalarial activity (IC₅₀ < 2 µM), likely due to redox-active iron centers. Compound 7’s lack of metal coordination limits such applications. Antiviral chromeno-oxazines (e.g., 6a–6e) depend on aryl substituents (e.g., phenyl, fluorophenyl) for target specificity .
Anti-Inflammatory Activity: Chromeno-oxazin-4-ones () inhibit edema by 30–50%, but Compound 7’s efficacy in inflammation remains unstudied. Methyl and furyl groups may synergize to enhance anti-inflammatory effects via NF-κB pathway modulation.
Research Findings and Data Analysis
Thermal Stability :
- Methyl and furyl substituents likely enhance thermal stability compared to hydroxyalkyl analogs (e.g., 4a, 4e), which have lower melting points (78–161°C) .
SAR (Structure-Activity Relationship) Trends :
Position 9 Substituents :
- Bulky groups (e.g., 4-methylbenzyl in 6d) reduce bioavailability but improve target specificity .
- Electron-rich groups (e.g., furylmethyl in Compound 7) balance lipophilicity and solubility for systemic distribution .
Position 3/4 Substituents :
- Methyl groups (Compound 7) vs. methoxy/trifluoromethyl groups (e.g., 4h, 4i) modulate electron density, affecting hydrogen bonding with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
